

# Chemical structure and properties of N-Desmethyl imatinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-Desmethyl imatinib

Cat. No.: B1241021

[Get Quote](#)

## N-Desmethyl Imatinib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Desmethyl imatinib**, also known by its synonyms Norimatinib and CGP74588, is the principal and pharmacologically active metabolite of imatinib, a cornerstone in targeted cancer therapy. As a potent inhibitor of the Bcr-Abl tyrosine kinase, **N-Desmethyl imatinib** plays a significant role in the overall efficacy and therapeutic monitoring of imatinib treatment in conditions such as Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, synthesis, and analytical methodologies for **N-Desmethyl imatinib**, tailored for professionals in drug discovery and development.

## Chemical Structure and Identifiers

**N-Desmethyl imatinib** is structurally analogous to its parent compound, imatinib, differing by the absence of a methyl group on the piperazine ring. This subtle modification has implications for its pharmacokinetic and pharmacodynamic profile.

| Identifier        | Value                                                                                                        |
|-------------------|--------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide                 |
| Synonyms          | Norimatinib, CGP74588, N-Desmethyl Gleevec, STI-509-00                                                       |
| CAS Number        | 404844-02-6 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                      |
| Molecular Formula | C <sub>28</sub> H <sub>29</sub> N <sub>7</sub> O <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 479.58 g/mol <a href="#">[1]</a> <a href="#">[3]</a>                                                         |
| SMILES String     | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C<br>N3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C<br>5 <a href="#">[4]</a>            |
| InChI Key         | BQQYXPHRXIZMDM-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a>                                          |

## Physicochemical Properties

The physicochemical characteristics of **N-Desmethyl imatinib** are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property               | Value                                              | Source           |
|------------------------|----------------------------------------------------|------------------|
| Melting Point          | 99-101°C                                           | --INVALID-LINK-- |
| logP                   | 3.16                                               | --INVALID-LINK-- |
| pKa (Strongest Acidic) | 12.69                                              | --INVALID-LINK-- |
| pKa (Strongest Basic)  | 9.23                                               | --INVALID-LINK-- |
| Solubility             | DMF: 16 mg/mL, DMSO: 14 mg/mL, Ethanol: 0.20 mg/mL | --INVALID-LINK-- |
| Appearance             | Off-white to pale yellow powder                    | --INVALID-LINK-- |
| Storage Temperature    | -20°C                                              | --INVALID-LINK-- |

## Biological and Pharmacological Properties

**N-Desmethyl imatinib** is not merely an inactive metabolite; it exhibits potent biological activity comparable to its parent drug, imatinib.

| Property            | Description                                                                                                                                                                                                                                                                                                                                                                                                    |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action | N-Desmethyl imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, binding to the ATP-binding site of the kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive cellular proliferation and survival in Bcr-Abl-positive cancer cells. It also inhibits other tyrosine kinases such as c-Kit and PDGF-R. |
| In Vitro Potency    | The in vitro potency of N-Desmethyl imatinib against the Bcr-Abl kinase is comparable to that of imatinib, with a reported IC <sub>50</sub> of 38 nM for both compounds. <sup>[4]</sup>                                                                                                                                                                                                                        |
| Metabolism          | N-Desmethyl imatinib is the major active metabolite of imatinib in humans. It is formed primarily through demethylation of the piperazine moiety of imatinib, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2C8.                                                                                                                                                                           |
| Pharmacokinetics    | In plasma, the concentration of N-Desmethyl imatinib is typically 10-15% of the parent imatinib levels. <sup>[4]</sup> Despite its lower concentration, its equipotent activity contributes to the overall therapeutic effect of imatinib.                                                                                                                                                                     |
| Drug Transport      | N-Desmethyl imatinib has been identified as a substrate for the P-glycoprotein (P-gp, ABCB1) efflux transporter. Overexpression of P-gp in cancer cells can lead to reduced intracellular accumulation of the drug and contribute to imatinib resistance.                                                                                                                                                      |

## Experimental Protocols

## Synthesis of N-Desmethyl Imatinib

The synthesis of **N-Desmethyl imatinib** is a multi-step process that can be conceptually divided into the synthesis of two key intermediates followed by their coupling.

### Step 1: Synthesis of 4-(piperazin-1-ylmethyl)benzoyl chloride

- Reaction: 4-(Chloromethyl)benzoic acid is reacted with piperazine in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., methanol).
- Work-up: The reaction mixture is filtered, and the solvent is evaporated. The residue is then treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to convert the carboxylic acid to the acid chloride.
- Purification: The resulting 4-(piperazin-1-ylmethyl)benzoyl chloride is purified by crystallization or chromatography.

### Step 2: Synthesis of N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

- Reaction: 2-Chloro-4-(pyridin-3-yl)pyrimidine is reacted with 4-methyl-3-nitroaniline in the presence of a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., DMF or NMP).
- Reduction: The nitro group of the resulting intermediate is then reduced to an amine using a reducing agent such as hydrogen gas with a palladium catalyst (Pd/C) or sodium dithionite.
- Purification: The product, N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is purified by crystallization or column chromatography.

### Step 3: Final Coupling Reaction

- Reaction: The two intermediates, 4-(piperazin-1-ylmethyl)benzoyl chloride and N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, are reacted in an inert solvent (e.g., dichloromethane or THF) in the presence of a base (e.g., triethylamine or pyridine) to form the final product, **N-Desmethyl imatinib**.
- Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove impurities. The organic layer is dried and the solvent is evaporated. The crude product is

then purified by column chromatography or recrystallization to yield pure **N-Desmethyl imatinib**.

## HPLC Method for the Quantification of N-Desmethyl Imatinib in Human Plasma

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of imatinib and **N-Desmethyl imatinib** in human plasma.[3]

### 1. Sample Preparation (Protein Precipitation)

- To 200  $\mu$ L of human plasma in a microcentrifuge tube, add 400  $\mu$ L of methanol (containing the internal standard, e.g., a deuterated analog).
- Vortex the mixture for 1 minute to precipitate the proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.

### 2. Chromatographic Conditions

- HPLC System: A standard HPLC system with a UV or mass spectrometric detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) in a suitable ratio (e.g., 30:70 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20  $\mu$ L.

- Detection: UV detection at a specific wavelength (e.g., 265 nm) or by mass spectrometry for higher sensitivity and specificity.

### 3. Quantification

- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma samples.
- The concentration of **N-Desmethyl imatinib** in unknown samples is determined by interpolating their peak area ratios on the calibration curve.

## Visualizations

### Imatinib Metabolism to N-Desmethyl Imatinib



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Imatinib to its active metabolite, **N-Desmethyl imatinib**.

### Bcr-Abl Signaling Pathway and Inhibition by N-Desmethyl Imatinib

## Bcr-Abl Signaling and Inhibition by N-Desmethyl Imatinib

[Click to download full resolution via product page](#)

Caption: Simplified Bcr-Abl signaling pathway and its inhibition by **N-Desmethyl imatinib**.

# Experimental Workflow for N-Desmethyl Imatinib Analysis

Workflow for N-Desmethyl Imatinib Analysis in Plasma



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the analysis of **N-Desmethyl imatinib** in plasma samples.

## Conclusion

**N-Desmethyl imatinib** is a critically important active metabolite of imatinib, contributing significantly to its therapeutic effect. A thorough understanding of its chemical and biological properties, as well as robust analytical methods for its quantification, are essential for both preclinical and clinical research. This guide provides a foundational resource for scientists and researchers involved in the development and optimization of tyrosine kinase inhibitors and the broader field of targeted cancer therapy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of N-Desmethyl imatinib]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1241021#chemical-structure-and-properties-of-n-desmethyl-imatinib\]](https://www.benchchem.com/product/b1241021#chemical-structure-and-properties-of-n-desmethyl-imatinib)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)